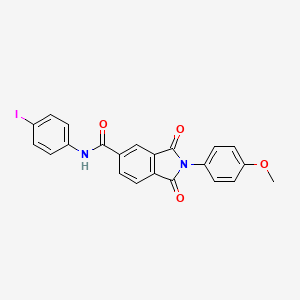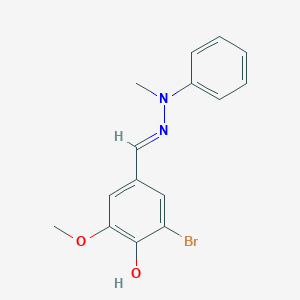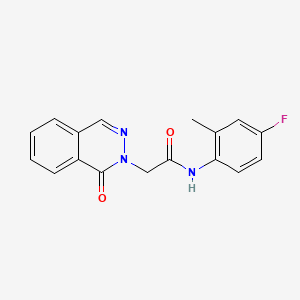
N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that belongs to the class of isoindoline carboxamides. It is commonly known as MLN4924, and it has been extensively studied for its potential use in cancer treatment. MLN4924 has been found to inhibit the activity of NEDD8-activating enzyme, which plays a crucial role in the ubiquitin-proteasome pathway.
作用機序
MLN4924 inhibits the activity of NEDD8-activating enzyme, which leads to the accumulation of NEDD8-conjugated proteins. This accumulation triggers the activation of the CRL (Cullin-RING ligase) complex, which is responsible for the ubiquitination and degradation of proteins. The activation of the CRL complex leads to the degradation of several proteins that are essential for cell survival, including Mcl-1, a pro-survival protein. The degradation of these proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been found to have several biochemical and physiological effects. It induces the accumulation of NEDD8-conjugated proteins, which leads to the activation of the CRL complex and the degradation of several proteins that are essential for cell survival. This ultimately leads to the induction of apoptosis in cancer cells. MLN4924 has also been found to enhance the efficacy of chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using MLN4924 in lab experiments is its specificity for NEDD8-activating enzyme. This allows researchers to selectively inhibit this enzyme and study its effects on the ubiquitin-proteasome pathway. One limitation of using MLN4924 is its potential toxicity. MLN4924 has been found to induce apoptosis in normal cells as well as cancer cells, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MLN4924. One direction is the development of more specific inhibitors of NEDD8-activating enzyme. This could lead to the development of more targeted cancer therapies with fewer side effects. Another direction is the study of the effects of MLN4924 on other cellular pathways. MLN4924 has been found to have effects on autophagy and DNA damage response pathways, and further study of these pathways could lead to the development of new cancer therapies. Additionally, the use of MLN4924 in combination with other cancer therapies could be explored to enhance their efficacy.
合成法
The synthesis of MLN4924 involves several steps, including the preparation of the intermediate compound, N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-nitroisoindolinecarboxamide, and the subsequent reduction of the nitro group to an amino group. The final product is obtained through the reaction of the amino group with an acid chloride. The synthesis of MLN4924 has been reported in several research papers, and it has been found to be a relatively straightforward process.
科学的研究の応用
MLN4924 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of NEDD8-activating enzyme, which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in the degradation of proteins, and its dysregulation has been implicated in several types of cancer. MLN4924 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to enhance the efficacy of chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15IN2O4/c1-29-17-9-7-16(8-10-17)25-21(27)18-11-2-13(12-19(18)22(25)28)20(26)24-15-5-3-14(23)4-6-15/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPENJKJWMKNRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)

![methyl N-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}methioninate](/img/structure/B6005052.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![4-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B6005070.png)
![2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6005071.png)
![1-[3-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6005077.png)